molecular formula C18H25N3O2 B3921093 1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone

1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone

Cat. No. B3921093
M. Wt: 315.4 g/mol
InChI Key: HWVXSIXTUJFXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic and has been used in scientific research to study the opioid receptor system.

Mechanism of Action

1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It produces its effects by activating the receptor and causing a decrease in the release of neurotransmitters such as substance P and glutamate. This results in a reduction of pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to produce dose-dependent effects on the cardiovascular system, including changes in heart rate and blood pressure. This compound has also been shown to have effects on the gastrointestinal system, including the inhibition of gastric emptying and the reduction of intestinal motility.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone in lab experiments is its high potency and affinity for the mu-opioid receptor. This makes it a useful tool for studying the opioid receptor system and the effects of opioids on the body. However, its high potency also makes it potentially dangerous, as it can cause respiratory depression and other adverse effects in high doses. Additionally, the use of this compound in lab experiments may be limited by its availability and regulatory status.

Future Directions

There are several future directions for research on 1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone. One area of interest is the development of new opioid analgesics that have fewer side effects and are less addictive than traditional opioids. Another area of interest is the study of the effects of this compound on the immune system, as opioids have been shown to have immunomodulatory effects. Additionally, further research is needed to understand the mechanisms underlying the cardiovascular and gastrointestinal effects of this compound, as well as its potential for abuse and addiction.

Scientific Research Applications

1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone has been used in scientific research to study the opioid receptor system. It has been shown to bind to the mu-opioid receptor with high affinity and potency, and to produce analgesia in animal models. This compound has also been used to study the effects of opioids on the respiratory system, as it can cause respiratory depression in high doses.

properties

IUPAC Name

1-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17-10-4-5-11-21(17)14-18(23)20-12-6-9-16(13-20)19-15-7-2-1-3-8-15/h1-3,7-8,16,19H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVXSIXTUJFXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone
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1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone
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1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone
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1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone
Reactant of Route 6
1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone

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